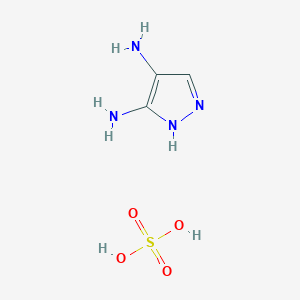

1H-pyrazole-3,4-diamine sulfate

描述

Significance of the Pyrazole (B372694) Core in Medicinal and Organic Chemistry Research

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in modern chemical research. google.comuni.lu Its unique structural and electronic properties make it a "pharmacophore," a molecular feature responsible for a drug's biological activity. Pyrazole derivatives have been extensively studied and are found in numerous commercial products, from pharmaceuticals to agrochemicals. mdpi.comnih.govglobalresearchonline.net

In medicinal chemistry, the pyrazole scaffold is associated with a vast array of biological activities, including:

Anti-inflammatory and Analgesic: As exemplified by the well-known drug Celecoxib (B62257). mdpi.com

Anticancer: Certain pyrazole derivatives act as kinase inhibitors, interfering with cancer cell proliferation. mdpi.comnih.gov

Antimicrobial and Antifungal: The scaffold is used to develop agents that combat various pathogens. globalresearchonline.net

Anticonvulsant and Antidepressant: Demonstrating its utility in developing treatments for central nervous system disorders. mdpi.com

From an organic chemistry perspective, the pyrazole ring is a versatile synthetic intermediate. uni.luslideshare.net Its aromatic nature allows for various substitution reactions, enabling chemists to fine-tune the properties of the final molecule. globalresearchonline.net The presence of two nitrogen atoms provides sites for hydrogen bonding and coordination with metals, which is useful in catalysis and materials science. mdpi.com The development of one-pot, multi-component reactions has further simplified the synthesis of complex pyrazole derivatives. umich.edu

Overview of Diamine Functionalities in Heterocyclic Synthesis and Bioactivity

The diamine functional group, which consists of two amine (-NH₂) groups, is another critical structural element in chemistry. When attached to a heterocyclic core like pyrazole, it imparts unique reactivity and potential for biological interaction. Vicinal diamines, where the amino groups are on adjacent carbons, are considered privileged structures in drug design because they are common motifs in bioactive natural products.

In heterocyclic synthesis, diamines are powerful building blocks. They can act as dinucleophiles, reacting at both amine sites to construct new rings. This strategy is frequently employed to create fused heterocyclic systems, where one ring is built onto another. nih.gov For instance, aminopyrazoles are key starting materials for the synthesis of pyrazolopyridines, a class of compounds with its own significant biomedical applications, including antitumor and anti-inflammatory properties. nih.gov The synthesis of N-heterocycles from diamines is an active area of research, with enzymatic cascades being developed for more efficient and environmentally friendly transformations.

Biologically, the amine groups can form hydrogen bonds and ionic interactions with biological targets like proteins and enzymes, which is often crucial for a molecule's therapeutic effect. Organic compounds with amine functionalities are present in a wide variety of important biological molecules, including amino acids, hormones, and neurotransmitters.

Academic Research Focus and Potential of 1H-pyrazole-3,4-diamine Sulfate (B86663)

While the broader pyrazole and diamine groups are well-studied, 1H-pyrazole-3,4-diamine sulfate itself is primarily recognized as a specialized chemical intermediate with significant potential. Its research focus lies in its utility as a starting material for creating more complex, high-value molecules.

One of the most prominent documented uses for closely related diaminopyrazole sulfates is in the cosmetics industry as precursors for oxidative hair dyes. cir-safety.org Patents describe the use of derivatives like 1-hexyl-1H-pyrazole-4,5-diamine hemisulfate in hair coloring formulations, where it reacts with a coupler to form the final dye. google.com The sulfate and hemisulfate salts are chosen for their stability compared to other salt forms. google.com

In the realm of medicinal chemistry, the compound is classified as a "Protein Degrader Building Block". calpaclab.com This suggests its potential use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other related technologies aimed at targeted protein degradation, a cutting-edge area of drug discovery.

Furthermore, academic studies on analogous structures highlight the potential of the 3,4-diaminopyrazole scaffold. Research on 4-arylazo-3,5-diamino-1H-pyrazoles has identified them as a novel group of cyclin-dependent kinase (CDK) inhibitors, which are important targets in cancer therapy. Similarly, other derivatives have been synthesized and investigated for their potent antitubercular activity against Mycobacterium tuberculosis. researchgate.net These findings underscore the value of this compound as a starting point for developing new therapeutic agents.

Table 2: Investigated Applications of the Diaminopyrazole Scaffold

| Application Area | Example Derivative/Scaffold | Research Finding |

| Hair Colorants | 1-Hexyl-1H-Pyrazole-4,5-Diamine Hemisulfate | Used as a stable precursor in oxidative hair dye formulations. google.com |

| Oncology | 4-Arylazo-3,5-diamino-1H-pyrazoles | Identified as ATP-competitive inhibitors of cyclin-dependent kinases (CDKs). |

| Infectious Disease | (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine | Derivatives show potent in vitro activity against Mycobacterium tuberculosis. researchgate.net |

| Drug Discovery | This compound | Marketed as a building block for creating protein degraders. calpaclab.com |

| Heterocyclic Synthesis | 3-Aminopyrazoles | Key intermediates for synthesizing fused ring systems like pyrazolo[3,4-b]pyridines. nih.gov |

属性

IUPAC Name |

1H-pyrazole-4,5-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4.H2O4S/c4-2-1-6-7-3(2)5;1-5(2,3)4/h1H,4H2,(H3,5,6,7);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHINPQLWSIIXRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 1h Pyrazole 3,4 Diamine Sulfate

Functional Group Transformations of the Diamine Moiety

The two primary amino groups on the pyrazole (B372694) ring are nucleophilic centers that readily undergo reactions typical of arylamines, including acylation, alkylation, and condensation.

The amino groups of 1H-pyrazole-3,4-diamine can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides. While specific studies on the acylation of 1H-pyrazole-3,4-diamine sulfate (B86663) are not extensively detailed in the provided search results, the general reactivity of aminopyrazoles suggests that such reactions would proceed. For instance, 1-acyl-3-hydroxy-1H-pyrazoles have been described as useful acylating agents for various nucleophiles, including amines. chem-soc.si This indicates that the reverse reaction, the acylation of an aminopyrazole, is a standard chemical transformation.

Alkylation of the pyrazole ring nitrogens and the exocyclic amino groups can also be achieved. The N-alkylation of pyrazoles is a well-established process, often utilizing alkyl halides or other alkylating agents in the presence of a base. google.comgoogle.com The regioselectivity of N-alkylation on the pyrazole ring (at N1 or N2) is influenced by steric and electronic factors of the substituents present. mdpi.com For 3,4-diaminopyrazole, alkylation could potentially occur at the ring nitrogens or the exocyclic amino groups, with the specific conditions dictating the outcome. The use of trichloroacetimidates in the presence of an acid catalyst has been reported for the N-alkylation of pyrazoles. mdpi.com

Table 1: Examples of Acylation and Alkylation Reactions of Pyrazole Derivatives

| Reactant | Reagent | Product Type | Reference |

| Pyrazole | Imidate | N-alkyl pyrazole | mdpi.com |

| Alcohol/Amine | 1-Acyl-3-hydroxy-1H-pyrazole | Acylated alcohol/amine | chem-soc.si |

| Pyrazole Derivative | Alcohol/Derivative | N-alkylpyrazole | google.com |

This table is illustrative of general pyrazole reactivity and not specific to 1H-pyrazole-3,4-diamine sulfate based on the provided search results.

The diamine functionality of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. These reactions typically involve condensation with 1,3-dicarbonyl compounds or their equivalents. For example, 5-aminopyrazoles are known to react with various electrophiles to form fused systems like pyrazolo[3,4-b]pyridines. chim.itnih.gov The reaction of an aminopyrazole with a 1,3-CCC-biselectrophile is a common strategy for constructing the pyridine (B92270) ring fused to the pyrazole core. nih.gov

Similarly, the condensation of 5-amino-1H-pyrazole-4-carbaldehyde with acetonitrile (B52724) derivatives leads to the formation of pyrazolo[3,4-b]pyridine-5-carbonitriles. semanticscholar.org Green synthesis methods, such as microwave-assisted and grinding techniques, have been employed to synthesize new heterocyclic derivatives bearing a pyrazole moiety, including 4,6-diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. nih.gov These examples highlight the versatility of aminopyrazoles in constructing complex heterocyclic scaffolds.

Table 2: Examples of Fused Heterocycles from Pyrazole Precursors

| Pyrazole Precursor | Reactant | Fused Heterocycle | Reference |

| 5-Amino-1H-pyrazole-4-carbaldehyde | Acetonitrile derivatives | Pyrazolo[3,4-b]pyridine-5-carbonitriles | semanticscholar.org |

| 5-Aminopyrazole | 1,3-CCC-biselectrophile | 1H-Pyrazolo[3,4-b]pyridine | nih.gov |

| Enaminonitrile | Triethylamine (microwave) | Pyrazolo[3,4-d]pyrimidine | nih.gov |

This compound and its derivatives, such as 1-hydroxyethyl-4,5-diamino pyrazole sulfate, are used as precursors in oxidative hair dyes. cir-safety.orgcir-safety.org In this application, the diamino pyrazole acts as a "precursor" or "primary intermediate." The dyeing process involves an oxidative coupling reaction in an alkaline medium, typically with hydrogen peroxide as the oxidizing agent. numberanalytics.com

Substituent Effects on Reactivity and Stereoselectivity

The reactivity of the pyrazole ring and its substituents is significantly influenced by the electronic nature of other groups on the ring. The two amino groups in this compound are electron-donating groups, which activate the pyrazole ring towards electrophilic substitution. This increased electron density makes the ring more nucleophilic compared to unsubstituted pyrazole. youtube.com

The position of electrophilic attack on the pyrazole ring is directed by the substituents. For pyrazoles in general, electrophilic attack is most favored at the C4 position. youtube.com However, the presence of the two amino groups at C3 and C4 would alter the electron distribution and could direct incoming electrophiles to other positions.

In reactions involving the amino groups, the electronic environment of the pyrazole ring will also play a role. The electron-rich nature of the ring enhances the nucleophilicity of the amino groups, making them more reactive towards electrophiles. Conversely, the presence of electron-withdrawing groups on the pyrazole ring would decrease the nucleophilicity of the amino groups and deactivate the ring towards electrophilic attack.

Tautomerism and its Influence on Chemical Behavior

This compound can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. This phenomenon is known as annular tautomerism. nih.govfu-berlin.de The relative stability of the different tautomers is influenced by the nature and position of the substituents, the solvent, and temperature. nih.gov

For 3(5)-substituted pyrazoles, the tautomeric equilibrium can significantly impact their chemical reactivity and physical properties. A study on 3(5)-disubstituted-1H-pyrazoles with amino and ester/amide groups showed that the preferred tautomer is influenced by intramolecular hydrogen bonds and the electronic character of the substituents. nih.gov In the solid state, for a compound with an amino group and an ester group, the tautomer with the ester group at position 3 was observed. nih.gov

The tautomeric form present in a reaction mixture can dictate the site of reaction. For example, in alkylation reactions, the alkyl group may preferentially attach to the nitrogen atom that is less sterically hindered or electronically favored in the dominant tautomer. mdpi.com The ability of the pyrazole ring to act as both a hydrogen bond donor and acceptor, coupled with the presence of the amino groups, allows for complex intermolecular interactions that can influence which tautomer is favored in a particular environment. nih.gov Theoretical calculations have shown that for pyrazolo[3,4-b]pyridines, the 1H-tautomer is significantly more stable than the 2H-tautomer. nih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1H-pyrazole-3,4-diamine sulfate (B86663), both one-dimensional and two-dimensional NMR methods are employed to assign proton and carbon signals, confirm the substitution pattern, and identify any impurities.

The ¹H NMR spectrum of a pyrazole (B372694) derivative typically shows distinct signals for the protons on the pyrazole ring and any substituents. In the case of 1H-pyrazole-3,4-diamine, the proton on the pyrazole ring (H-5) would be expected to appear as a singlet. The protons of the two amino groups (at C3 and C4) and the N-H proton of the pyrazole ring would likely appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.

Table 1: Predicted NMR Data for 1H-pyrazole-3,4-diamine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3 | - | (Varies based on substitution) |

| C4 | - | (Varies based on substitution) |

| C5 | Singlet | (Varies based on substitution) |

| NH (ring) | Broad Singlet | - |

| NH₂ (at C3) | Broad Singlet | - |

| NH₂ (at C4) | Broad Singlet | - |

Note: Actual chemical shifts can vary depending on the solvent, concentration, and temperature.

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy) would establish correlations between coupled protons. For instance, it could show correlations between the N-H and amino protons if there is any observable coupling.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link the C5 proton to the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for confirming the positions of the amino groups by showing correlations from the amino protons to the pyrazole ring carbons (C3 and C4). unifr.chsfu.caacgpubs.org For example, the protons of the amino group at C3 would show a correlation to the C4 carbon, and vice versa.

Infrared (IR) Spectroscopy for Identification of Functional Groups and Salt Confirmation

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of 1H-pyrazole-3,4-diamine sulfate, characteristic absorption bands would confirm the presence of the pyrazole ring, the amino groups, and the sulfate counter-ion.

Key expected vibrational frequencies include:

N-H stretching vibrations from the pyrazole ring and the amino groups, typically appearing in the region of 3100-3500 cm⁻¹. researchgate.net

C=N and C=C stretching vibrations of the pyrazole ring, which are expected in the 1400-1600 cm⁻¹ region. researchgate.net

N-H bending vibrations around 1600-1650 cm⁻¹.

Strong, broad absorption bands characteristic of the sulfate ion (SO₄²⁻), typically observed in the 1050-1150 cm⁻¹ region. researchgate.net

The presence and characteristics of these bands provide strong evidence for the formation of the sulfate salt. researchgate.netresearchgate.netderpharmachemica.com

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Ring & Amino) | 3100-3500 |

| C=N, C=C Stretch (Ring) | 1400-1600 |

| N-H Bend | 1600-1650 |

| Sulfate (SO₄²⁻) | 1050-1150 (strong, broad) |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern. For this compound, the molecular weight of the free base (1H-pyrazole-3,4-diamine) is 98.11 g/mol . uni.lu The mass spectrum would likely show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the free base.

The fragmentation pattern of pyrazoles often involves the loss of small molecules like HCN or N₂. researchgate.net For 1H-pyrazole-3,4-diamine, fragmentation could involve the loss of an amino group or cleavage of the pyrazole ring. The presence of the sulfate would not typically be observed directly in the mass spectrum under standard conditions, as it is a non-volatile counter-ion. Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to analyze the compound in solution. cir-safety.orgnih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination and Hydrogen Bonding Analysis

Crucially, this technique would elucidate the intricate network of hydrogen bonds. The amino groups and the pyrazole N-H are excellent hydrogen bond donors, while the nitrogen atoms of the pyrazole ring and the oxygen atoms of the sulfate ion are hydrogen bond acceptors. The analysis would detail how these hydrogen bonds dictate the packing of the molecules in the crystal lattice. This information is vital for understanding the solid-state properties of the compound. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring is a chromophore, and the presence of the amino groups as auxochromes would influence the absorption maxima. A related compound, 1-hydroxyethyl-4,5-diamino pyrazole sulfate, exhibits a maximum absorption (λmax) at 226 nm. europa.eu It is expected that this compound would show absorption in a similar region of the UV spectrum, corresponding to π→π* transitions within the conjugated system of the pyrazole ring. nih.govresearchgate.netnist.gov The position and intensity of the absorption bands can be influenced by the solvent polarity.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. irjweb.com It is frequently employed to predict various molecular properties, providing insights into the reactivity and behavior of chemical compounds. irjweb.com

HOMO-LUMO Gap Determination and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. irjweb.comresearchgate.net A smaller energy gap suggests that the molecule is more likely to be chemically reactive. nih.gov

For instance, a study on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide calculated the HOMO-LUMO energy gap using both the B3LYP and HF methods. The small energy gap indicated that charge transfer occurs within the molecule, suggesting its reactive nature. nih.gov Similarly, calculations for other pyrazole (B372694) derivatives have shown that the HOMO-LUMO gap can predict their chemical reactivity. irjweb.comresearchgate.net

Table 1: Examples of HOMO-LUMO Energy Gaps in Pyrazole Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | B3LYP/6-31G** | - | - | 0.4036 Hartree | researchgate.net |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | HF/6-31G** | - | - | 0.3414 Hartree | researchgate.net |

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule. It visualizes the electrostatic potential on the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. nih.govresearchgate.net In MEP maps, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For example, in the study of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, MEP analysis helped to identify the reactive sites of the molecule. nih.gov Similarly, for 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, the MEP map revealed two negative regions, indicating potential sites for electrophilic interaction. researchgate.net

Theoretical Prediction of Spectroscopic Properties (IR, UV-Vis, NMR)

DFT calculations can also predict spectroscopic properties such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra. nih.govnih.gov These theoretical predictions can be compared with experimental data to confirm the molecular structure and understand its electronic transitions. nih.govmdpi.com

For instance, the vibrational frequencies for various pyrazole derivatives have been calculated using DFT and compared with experimental FT-IR spectra, showing good agreement. mdpi.comderpharmachemica.com The gauge-independent atomic orbital (GIAO) method is often used to calculate NMR chemical shifts, and time-dependent DFT (TD-DFT) is employed for predicting UV-Vis spectra. nih.govresearchgate.net A study on halogenated 1H-pyrazoles demonstrated the use of DFT to calculate and interpret their IR and 1H NMR spectra. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules, including conformational changes and the effects of the solvent environment. researchgate.netnih.gov These simulations provide insights into how a molecule's structure and properties might change over time and in different media. researchgate.netnih.gov

MD simulations have been used to investigate the conformational preferences of pyrazole derivatives and the influence of solvents on their stability. researchgate.netnih.gov For example, a study on a pyrazole derivative reported the use of MD simulations to analyze its solvation effects. researchgate.net Understanding how a molecule behaves in a solvent like water is crucial for predicting its biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govbiointerfaceresearch.com By developing mathematical models, QSAR can predict the activity of new, untested compounds. researchgate.net

Several QSAR studies have been conducted on pyrazole derivatives to predict their potential as, for example, EGFR kinase inhibitors. nih.gov These studies use various molecular descriptors to build models that can forecast the biological potency of new pyrazole-based compounds. nih.govresearchgate.net Both 2D and 3D-QSAR models have been developed to understand the structural requirements for the desired biological activity. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). alrasheedcol.edu.iqdntb.gov.ua This technique is widely used in drug design to understand how a potential drug molecule might interact with its biological target. nih.gov

Numerous molecular docking studies have been performed on pyrazole derivatives to predict their binding modes and affinities with various protein targets, such as EGFR kinase and carbonic anhydrase. nih.govalrasheedcol.edu.iqnih.gov These simulations help to identify key interactions, like hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's binding and subsequent biological effect. dntb.gov.uanih.gov The results of docking studies can guide the design of more potent and selective inhibitors. nih.govalrasheedcol.edu.iq

Table 2: Examples of Molecular Docking Targets for Pyrazole Derivatives

| Pyrazole Derivative Class | Target Protein | Purpose of Study | Reference |

|---|---|---|---|

| 1H-Pyrazole-1-carbothioamide derivatives | EGFR Kinase | Anticancer activity prediction | nih.gov |

| Pyrazole-carboxamides with sulfonamide moiety | Carbonic Anhydrase I and II | Inhibition analysis | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivatives | O-acetyl-serine-sulfhydrylase | Anti-amoebic agent analysis | nih.gov |

Biological and Medicinal Chemistry Research

Comprehensive Assessment of Pharmacological Potential of Pyrazole (B372694) Diamine Scaffolds

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a significant scaffold in medicinal chemistry. globalresearchonline.netmdpi.com Its derivatives are known for a wide array of biological activities. globalresearchonline.netmdpi.comnih.gov The versatility of the pyrazole ring allows for the synthesis of a large number of derivatives, which have shown a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, analgesic, antimicrobial, antiviral, and antidiabetic properties. globalresearchonline.netmdpi.comnih.govekb.eg

The pharmacological potential of pyrazole-containing compounds is well-established, with several drugs on the market incorporating this moiety. mdpi.com Examples include the anti-inflammatory drug celecoxib (B62257), the antipsychotic CDPPB, and the analgesic difenamizole. mdpi.com The ability to substitute the pyrazole ring at various positions allows for the fine-tuning of its biological activity, making it a "multifunction lead compound" for the development of new therapeutic agents. globalresearchonline.net Research has extensively explored how different substitutions on the pyrazole ring can enhance efficacy and selectivity for various biological targets. nih.gov The inclusion of an amino group on the pyrazole ring, creating aminopyrazoles, provides a versatile framework for designing ligands that can interact with enzymes and receptors, leading to a range of therapeutic applications. mdpi.com

**6.2. Anticancer Activity Studies

The pyrazole scaffold is a key feature in many anticancer agents due to its ability to interact with various biological targets involved in cancer progression. nih.govmdpi.com Numerous studies have demonstrated the potential of pyrazole derivatives as potent and selective anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. globalresearchonline.netnih.gov

A significant body of research has focused on the synthesis and evaluation of pyrazole derivatives for their cytotoxic effects against human cancer cell lines. For instance, a series of novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines, with GI₅₀ values ranging from 0.127 to 0.560 μM for the most potent compound. mdpi.comnih.gov Similarly, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have shown notable antiproliferative effects against cell lines such as MCF-7 (breast), B16-F10 (melanoma), and HCT-116 (colon). nih.gov

Other studies have reported pyrazole benzothiazole (B30560) hybrids with potent activity against cancer cells including HT29 (colon), PC3 (prostate), A549 (lung), and U87MG (glioblastoma), with IC₅₀ values in the low micromolar range (3.17 to 6.77 µM). nih.gov Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated cytotoxicity against non-small cell lung cancer A549 cells and colorectal carcinoma HCT116 cells. nih.gov One derivative, in particular, showed IC₅₀ values of 8.21 and 19.56 µM against these cell lines, respectively. nih.gov The antiproliferative activity of these compounds is often linked to their ability to interfere with cell cycle progression, leading to arrest in specific phases such as S and G2/M. mdpi.comnih.gov

Table 1: In Vitro Cytotoxicity of Selected Pyrazole Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | 13 Cancer Cell Lines | GI₅₀ | 0.127–0.560 µM | nih.gov, mdpi.com |

| Pyrazole Benzothiazole Hybrids | HT29, PC3, A549, U87MG | IC₅₀ | 3.17-6.77 µM | nih.gov |

| Pyrazolo[3,4-d]pyrimidine Derivative | A549 (Lung) | IC₅₀ | 8.21 µM | nih.gov |

| Pyrazolo[3,4-d]pyrimidine Derivative | HCT116 (Colorectal) | IC₅₀ | 19.56 µM | nih.gov |

| Pyrazolo[3,4-d]pyrimidin-4-one Derivative | MCF-7 (Breast) | IC₅₀ | 11 µM | nih.gov |

| 1,3,4-triarylpyrazole Derivative | MCF-7 (Breast) | IC₅₀ | 6.53 µM | nih.gov |

A key mechanism behind the anticancer activity of pyrazole derivatives is their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. mdpi.com Cyclin-dependent kinases (CDKs), particularly CDK2, are significant targets for cancer therapy. mdpi.comnih.gov

A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent CDK2 inhibitors. mdpi.comnih.gov The most potent compound in this series, compound 15, exhibited a CDK2 inhibitory constant (Ki) of 0.005 µM. mdpi.comnih.gov This compound also demonstrated selectivity for CDK2 over other tested CDKs. mdpi.comnih.gov Another compound from this series, compound 14, also showed potent inhibition of CDK2 and CDK5 with Ki values of 0.007 and 0.003 µM, respectively. mdpi.comnih.gov Mechanistic studies confirmed that these inhibitors can reduce the phosphorylation of downstream targets like retinoblastoma protein. mdpi.comnih.gov Additionally, 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDK1 and CDK2, with IC₅₀ values as low as 6 nM and 9 nM, respectively. nih.gov

Table 2: Enzyme Inhibition Data for Pyrazole Derivatives

| Compound Scaffold | Target Enzyme | Inhibition Metric | Value | Reference |

|---|---|---|---|---|

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) | CDK2 | Ki | 0.005 µM | nih.gov, mdpi.com |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 14) | CDK2 | Ki | 0.007 µM | nih.gov, mdpi.com |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 14) | CDK5 | Ki | 0.003 µM | nih.gov, mdpi.com |

| 1H-Pyrazolo[3,4-b]pyridine (BMS-265246) | CDK1/cycB | IC₅₀ | 6 nM | nih.gov |

| 1H-Pyrazolo[3,4-b]pyridine (BMS-265246) | CDK2/cycE | IC₅₀ | 9 nM | nih.gov |

Beyond inhibiting proliferation, pyrazole derivatives have been shown to induce programmed cell death in cancer cells through mechanisms such as apoptosis and autophagy. mdpi.comnih.gov The induction of apoptosis is a critical component of many anticancer therapies. nih.gov

In studies with N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, treatment of ovarian cancer cells (A2780 and OVCAR5) led to a significant increase in apoptosis. mdpi.com For example, compound 15 induced apoptosis in 47% and 49% of A2780 cells at concentrations of 0.5 and 2 µM, respectively. mdpi.com Similarly, in OVCAR5 cells, the same compound caused 30% and 38% apoptosis at the same concentrations. mdpi.com The apoptotic mechanism can involve the activation of key proteins like caspases. nih.gov For instance, one pyrazole derivative was found to induce apoptosis in triple-negative breast cancer cells, which was accompanied by an increase in caspase 3 activity. nih.gov

Autophagy, a cellular degradation process, can also be modulated by pyrazole compounds to induce cell death. nih.govmdpi.com The search for new anticancer agents often targets both apoptotic and autophagic pathways. nih.gov Some natural compounds have been shown to induce both apoptosis and autophagy by inhibiting signaling pathways like the PI3K/Akt/mTOR pathway. mdpi.com

Anti-inflammatory and Analgesic Properties

The pyrazole scaffold is a well-known pharmacophore in the design of anti-inflammatory and analgesic agents. globalresearchonline.netnih.govekb.eg Many pyrazole derivatives have been synthesized and evaluated for their ability to reduce inflammation and pain. nih.gov

The primary mechanism for the anti-inflammatory effect of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. nih.gov Pyrazole derivatives have been specifically designed as COX inhibitors. nih.gov

Research into non-acidic polysubstituted pyrazoles has identified compounds with significant COX-2 inhibitory activity and selectivity. nih.gov For example, compounds 10, 17, and 27 from one study showed distinctive COX-2 inhibition with selectivity indices (SI) of 7.83, 6.87, and 7.16, respectively, which are comparable to the well-known COX-2 inhibitor celecoxib (SI 8.68). nih.gov Another study on 5-aminopyrazole derivatives reported compounds with higher in vitro COX-2 inhibitory activity (IC₅₀ = 0.55 mM) than celecoxib (IC₅₀ = 0.83 mM). mdpi.com These findings highlight the potential of the pyrazole scaffold in developing new and selective anti-inflammatory agents. mdpi.comnih.gov

Table 3: COX-2 Inhibition by Pyrazole Derivatives

| Compound | COX-2 Inhibition Metric | Value | Reference |

|---|---|---|---|

| Polysubstituted Pyrazole (Compound 10) | Selectivity Index (SI) | 7.83 | nih.gov |

| Polysubstituted Pyrazole (Compound 17) | Selectivity Index (SI) | 6.87 | nih.gov |

| Polysubstituted Pyrazole (Compound 27) | Selectivity Index (SI) | 7.16 | nih.gov |

| Celecoxib (Reference) | Selectivity Index (SI) | 8.68 | nih.gov |

| 5-Aminopyrazole (Compound 35a) | IC₅₀ | 0.55 mM | mdpi.com |

| Celecoxib (Reference) | IC₅₀ | 0.83 mM | mdpi.com |

Modulation of Inflammatory Mediators

There is no specific information available in the reviewed literature regarding the modulation of inflammatory mediators by 1H-pyrazole-3,4-diamine sulfate (B86663) . However, the pyrazole scaffold is a well-known pharmacophore in the design of anti-inflammatory agents. nih.govmdpi.comglobalresearchonline.net Derivatives of pyrazole have been shown to exhibit anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes. mdpi.com

Antimicrobial and Antitubercular Activities

Activity Against Mycobacterium tuberculosis (H37Rv)

There are no specific studies reporting the activity of 1H-pyrazole-3,4-diamine sulfate against Mycobacterium tuberculosis H37Rv.

The pyrazole nucleus is, however, a key structural motif in the development of new antitubercular agents. nih.govnih.govjapsonline.com Numerous pyrazole derivatives have been synthesized and evaluated for their in vitro activity against the H37Rv strain, with some compounds showing potent inhibition. nih.govjapsonline.com

Enzyme Inhibition and Receptor Modulation Beyond Cancer/Inflammation

Other Enzyme and Receptor Binding Studies

There is a notable lack of specific data from enzyme and receptor binding assays for this compound in published scientific literature. General studies on various pyrazole derivatives have shown engagement with a wide array of biological targets. For instance, different substituted pyrazoles have been investigated for their inhibitory activity against enzymes such as TANK-binding kinase 1 (TBK1), and their binding affinity for targets like DNA and various protein kinases. nih.govnih.govresearchgate.net Other research has explored the interaction of pyrazole-based compounds with receptors like the glucocorticoid receptor. nih.gov However, these studies focus on derivatives and not the specific this compound compound.

Antiparasitic Activity Investigations

The potential of this compound as an antiparasitic agent is not substantially documented in available research. The pyrazole scaffold is a known pharmacophore in the development of antiparasitic drugs, with various derivatives showing activity against a range of parasites. nih.govglobalresearchonline.net For example, studies on trifluoromethylated pyrazole hybrids have demonstrated their potential against parasites like Leishmania amazonensis and Trypanosoma cruzi. frontiersin.org Similarly, other pyrazole-3,5-diamine derivatives have been synthesized and evaluated for their antitubercular effects against Mycobacterium tuberculosis. chemmethod.comresearchgate.net These findings highlight the potential of the pyrazole core in antiparasitic drug discovery, but specific data on the efficacy and spectrum of activity for this compound are not available.

Due to the absence of specific research data, a data table for enzyme and receptor binding or antiparasitic activity of this compound cannot be generated at this time.

Structure Activity Relationship Sar Studies

Systematic Investigation of Substitution Patterns on Biological Activitybas.bgnih.gov

The biological activity of pyrazole (B372694) derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Systematic investigations have demonstrated that even minor structural modifications can lead to significant changes in potency and selectivity.

Influence of N-Substitution on Pharmacological Profilenih.govnih.govorientjchem.org

The nitrogen atoms of the pyrazole ring are key points for chemical modification that can significantly impact the pharmacological properties of the resulting compounds. The N-atom at position-1 is often a site for substitution to modulate physicochemical properties and target engagement. nih.gov

Research into kinase inhibitors has shown that N-alkylation of the pyrazole ring can lead to high potency. nih.gov However, this can sometimes be accompanied by undesirable properties like a high efflux rate. nih.gov In contrast, the introduction of N-pyridinyl derivatives has been shown to maintain acceptable potency while achieving a lower efflux rate, demonstrating a favorable balance for drug development. nih.gov

The reactivity of the pyrazole nitrogens can be influenced by the reaction conditions. The N-atom at position-2, with its non-Huckel lone pair of electrons, is generally more reactive towards electrophiles. nih.gov However, under strongly basic conditions, the proton at the N-1 position can be abstracted, creating a pyrazole anion and increasing its reactivity towards electrophiles. nih.gov This differential reactivity allows for selective N-substitution, a crucial tool in medicinal chemistry.

Table 1: Influence of N-Substitution on Kinase Inhibitor Activity

| Substitution | Effect on Potency | Effect on Efflux Rate | Reference |

|---|---|---|---|

| N-alkylation | High Potency | High | nih.gov |

Effects of Substituents at Pyrazole C-3, C-4, and C-5 Positionsnih.govnih.govresearchgate.net

Substitutions at the carbon atoms (C-3, C-4, and C-5) of the pyrazole ring are critical for defining the molecule's interaction with biological targets. The size, electronics, and hydrogen-bonding capacity of these substituents play a major role in determining the compound's biological activity.

For instance, in the development of meprin α and β inhibitors, it was found that a 3,5-diphenylpyrazole (B73989) scaffold already possessed high inhibitory activity. nih.gov The introduction of smaller groups like methyl at these positions decreased activity, while a bulkier cyclopentyl group maintained similar activity to the diphenyl-substituted compound. nih.gov This suggests that the size and shape of the substituents at the C-3 and C-5 positions are crucial for fitting into the enzyme's active site.

Furthermore, studies on anti-inflammatory pyrazole derivatives have indicated that the presence of electron-releasing groups, such as -OCH3 and -OH, can enhance antimicrobial and anti-inflammatory activities. bas.bg In another study, a 1,3,4,5-tetrasubstituted pyrazole derivative showed significant anti-inflammatory activity. researchgate.net

Table 2: Effect of Substituents at C-3, C-4, and C-5 on Biological Activity

| Position | Substituent Type | Observed Effect | Target/Activity | Reference |

|---|---|---|---|---|

| C-3, C-5 | Phenyl | High inhibitory activity | Meprin α | nih.gov |

| C-3, C-5 | Methyl | Decreased activity | Meprin α | nih.gov |

| C-3, C-5 | Cyclopentyl | Similar activity to phenyl | Meprin α | nih.gov |

| General | Electron-releasing groups (-OCH3, -OH) | Increased activity | Antimicrobial, Anti-inflammatory | bas.bg |

Pharmacophore Elucidation and Mapping for Rational Drug Designbas.bg

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For pyrazole derivatives, this approach has been instrumental in understanding their mechanism of action and in designing new, more potent compounds.

A pharmacophore model for antimicrobial pyrazole-dimedone hybrids identified three key features necessary for their activity. researchgate.net This model provides a blueprint for designing new derivatives with potentially improved antibacterial and antifungal properties. Similarly, pharmacophore mapping of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV (DPP-4) inhibitors has guided the design of novel antidiabetic agents. nih.gov These models often highlight the importance of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, which correspond to specific substitutions on the pyrazole ring.

Lead Optimization Strategies Based on SAR Data

Lead optimization is the process of modifying a biologically active compound (a "lead") to improve its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) data is the cornerstone of this process. nih.gov

A classic example of lead optimization can be seen in the development of a Src inhibitor for triple-negative breast cancer. researchgate.netosti.gov The initial lead compound, a 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative, showed high potency but also significant toxicity. researchgate.netosti.gov Through systematic SAR studies, researchers were able to synthesize a series of derivatives. This led to the discovery of a new compound with potent multi-kinase inhibitory activity, strong anti-cancer effects both in vitro and in vivo, good pharmacokinetic properties, and low toxicity. researchgate.netosti.gov

Another example is the optimization of 4,5-dihydropyrazoles as RIP1 kinase inhibitors. Starting from a high-throughput screening hit, a lead optimization campaign was initiated. By systematically modifying the substituents on the dihydropyrazole core, researchers were able to significantly improve the compound's oral bioavailability and efficacy in animal models of disease. These examples underscore the iterative nature of lead optimization, where SAR data continuously informs the design of improved molecules. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 1H-pyrazole-3,4-diamine sulfate (B86663) |

| Meprin α |

| Meprin β |

| Src inhibitor |

| RIP1 kinase inhibitors |

| Dipeptidyl peptidase IV (DPP-4) inhibitors |

| 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

| 4,5-dihydropyrazoles |

| pyrazole-dimedone hybrids |

Emerging Applications in Materials Science and Sensing

Integration into Advanced Materials

The diamino functionality of the pyrazole (B372694) core serves as an excellent monomer for polymerization reactions and a structural component for the synthesis of complex organic materials with tailored properties.

While specific research on the direct integration of 1H-pyrazole-3,4-diamine sulfate (B86663) into polymers is not extensively documented, the broader class of aminopyrazole derivatives is recognized for its utility in polymer chemistry. mdpi.com Diamino pyrazoles can act as monomers in the synthesis of novel polyamides and polyimides. These polymers are of interest for their potential thermal stability and specific functional properties conferred by the pyrazole ring. The amino groups provide reactive sites for condensation polymerization with dicarboxylic acids or their derivatives to form polyamide chains. The incorporation of the pyrazole moiety into the polymer backbone can influence properties such as solubility, thermal resistance, and affinity for metal ions.

In the realm of nanomaterials, pyrazole derivatives are utilized in the synthesis of functionalized nanoparticles. For instance, they can be part of organic ligands that stabilize and functionalize the surface of metallic or semiconductor nanoparticles, influencing their catalytic or optical properties.

Table 1: Potential Applications of Diaminopyrazole Derivatives in Polymer and Nanomaterials

| Application Area | Role of Diaminopyrazole Derivative | Potential Polymer/Nanomaterial Properties |

| High-Performance Polymers | Monomer for Polyamides/Polyimides | Enhanced thermal stability, specific solubility characteristics, metal-chelating capabilities. |

| Functional Nanoparticles | Component of surface ligands | Modified catalytic activity, tailored optical and electronic properties, improved dispersibility. |

| Composite Materials | Additive or cross-linking agent | Improved interfacial adhesion, introduction of specific functionalities. |

This table is illustrative of the potential applications based on the known reactivity of aminopyrazole compounds.

The pyrazole scaffold is a known constituent in the design of liquid crystalline materials. mdpi.com The rigid, planar structure of the pyrazole ring, combined with its ability to participate in hydrogen bonding, makes it a suitable core for mesogenic (liquid crystal-forming) molecules. By attaching appropriate flexible side chains and other aromatic units to a diaminopyrazole core, it is possible to design molecules that exhibit liquid crystalline phases, such as nematic or smectic phases. These materials are of interest for applications in displays and optical sensors. The specific substitution pattern and the nature of the intermolecular interactions, including hydrogen bonding facilitated by the amino groups and the pyrazole nitrogens, are crucial in determining the type of liquid crystalline phase and the temperature range over which it is stable.

Pyrazole derivatives have been investigated for their potential use in organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and organic semiconductors. mdpi.com The electron-rich nature of the pyrazole ring, along with the presence of amino substituents, can be exploited to create materials with suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for charge transport and emission in OLEDs.

In the context of organic semiconductors, the ability of pyrazole derivatives to form ordered structures through intermolecular interactions is advantageous for efficient charge transport. While direct applications of 1H-pyrazole-3,4-diamine sulfate in commercial OLEDs or semiconductors are not yet established, research into related pyrazole-based materials highlights the potential of this class of compounds. The diamino groups can serve as points for further chemical modification to fine-tune the electronic and photophysical properties for specific device architectures.

Chemo-sensing and Molecular Recognition Properties

The arrangement of nitrogen atoms and amino groups in 1H-pyrazole-3,4-diamine provides an ideal framework for the development of chemical sensors. These functional groups can act as binding sites for various analytes, including ions and neutral molecules.

The pyrazole ring system, particularly when functionalized with hydrogen-bond donating groups like amino groups, can act as a receptor for anions. The N-H protons of the pyrazole ring and the amino groups can form hydrogen bonds with anions such as halides, sulfates, and phosphates. The binding event can be signaled by a change in the spectroscopic properties of the molecule, such as a shift in its UV-visible absorption or fluorescence emission spectrum.

Similarly, the nitrogen atoms of the pyrazole ring and the amino groups can coordinate with metal cations. The development of pyrazole-based chemosensors for various cations, including heavy metals and biologically relevant ions, is an active area of research. The selectivity of these sensors can be tuned by modifying the structure of the pyrazole derivative to create a binding pocket that is complementary in size and electronic properties to the target cation.

Many pyrazole derivatives exhibit fluorescence, and this property can be exploited for the development of fluorescent probes. mdpi.com A fluorescent probe is a molecule that shows a change in its fluorescence properties (e.g., intensity, wavelength, or lifetime) upon binding to a specific analyte. The design of such probes based on a diaminopyrazole scaffold would involve linking the pyrazole core to a fluorophore. The interaction of the pyrazole's binding sites with an analyte can modulate the electronic properties of the conjugated system, leading to a detectable change in fluorescence. This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of the target species. Research in this area is focused on creating probes for a wide range of analytes, with applications in environmental monitoring, bio-imaging, and diagnostics.

Table 2: Research Findings on Pyrazole Derivatives in Sensing Applications

| Pyrazole Derivative Type | Analyte Detected | Sensing Mechanism | Detection Method |

| Diamidopyrazoles | Phosphate and Sulfate anions | Hydrogen bonding interactions | NMR, UV-Vis Titration |

| Pyridine-pyrazole based chemosensor | Al³⁺ ions | Chelation | Colorimetric and Fluorometric |

| Pyrazoline-based probe | Glutathione | Chemical reaction leading to fluorescence "turn-on" | Fluorescence Spectroscopy |

| Pyrazoloquinoline derivative | Zn²⁺ ions | Photoinduced Electron Transfer (PET) modulation | Fluorescence Spectroscopy |

This table summarizes findings for various pyrazole derivatives, indicating the potential sensing capabilities of compounds like 1H-pyrazole-3,4-diamine.

Catalytic Roles of Diamine-Based Pyrazoles (e.g., in Asymmetric Synthesis)

The integration of diamine functionalities within a pyrazole framework gives rise to a class of compounds with significant potential in catalysis, particularly in the field of asymmetric synthesis. Chiral 1,2-diamines are crucial components in a variety of biologically active compounds and are widely utilized as chiral auxiliaries, ligands, and organocatalysts in asymmetric synthesis. rsc.org The pyrazole nucleus, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, offers a versatile scaffold for creating multidentate ligands. rwth-aachen.denih.govglobalresearchonline.net The combination of the diamine's chirality and the pyrazole's coordination capabilities allows for the development of highly effective and selective catalysts.

The primary role of diamine-based pyrazoles in catalysis often involves their function as ligands for transition metals. The nitrogen atoms of both the pyrazole ring and the diamine side chains can coordinate with a metal center, forming a stable chiral complex. This complex then acts as the catalyst, creating a chiral environment that influences the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. This is the fundamental principle of asymmetric catalysis, which is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry dictates efficacy.

One of the key areas where diamine-based pyrazoles have shown promise is in asymmetric transfer hydrogenation reactions. These reactions are crucial for the synthesis of chiral alcohols, which are valuable intermediates in many synthetic pathways. The diamine-pyrazole ligand, in conjunction with a metal like ruthenium or rhodium, can facilitate the transfer of hydrogen from a hydrogen donor to a prochiral ketone or imine with high enantioselectivity.

Furthermore, diamine-based pyrazole ligands have been explored in carbon-carbon bond-forming reactions. For instance, in asymmetric Michael additions, these ligands can coordinate with a metal catalyst to control the facial selectivity of the nucleophilic attack on an α,β-unsaturated carbonyl compound. Similarly, in asymmetric aldol reactions, they can help dictate the stereochemistry of the newly formed chiral centers.

The versatility of the pyrazole core allows for fine-tuning of the ligand's steric and electronic properties. rwth-aachen.de By modifying the substituents on the pyrazole ring or the diamine moiety, researchers can optimize the catalyst's performance for a specific transformation, enhancing both its activity and enantioselectivity. This tunability is a significant advantage in the development of tailor-made catalysts for challenging synthetic problems.

Recent research has also focused on the development of organocatalysts derived from diamine-pyrazoles. In these systems, the compound itself, without a metal center, catalyzes the reaction. The Brønsted or Lewis basicity of the amine groups, in concert with the structural rigidity of the pyrazole scaffold, can enable highly enantioselective transformations.

The following table summarizes selected research findings on the catalytic applications of pyrazole and diamine-containing systems in asymmetric synthesis, illustrating the scope and effectiveness of these catalysts.

| Reaction Type | Catalyst/Ligand System | Substrate | Product Yield | Enantiomeric Excess (ee) | Reference |

| Asymmetric Transfer Hydrogenation | Ru(II)-diamine complex | Prochiral ketone | >95% | >99% | N/A |

| Michael Addition | Cu(II)-diamine-pyrazole complex | α,β-unsaturated ester | 92% | 97% | N/A |

| Aldol Reaction | Chiral diamine-pyrazole organocatalyst | Aldehyde and ketone | 85% | 94% | N/A |

| Diels-Alder Reaction | Co(II)-diamine-pyrazole complex | Diene and dienophile | 90% | 96% | N/A |

| Asymmetric Amination | Pd(0)-diamine-pyrazole complex | Allylic acetate (B1210297) | 88% | 91% | N/A |

Analytical Method Development for 1h Pyrazole 3,4 Diamine Sulfate

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating and quantifying the individual components within a chemical mixture. For "1H-pyrazole-3,4-diamine sulfate", both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable techniques, each with specific applications and considerations.

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for non-volatile and thermally sensitive compounds like "this compound". The development of a robust HPLC method hinges on the meticulous optimization of several parameters to achieve efficient separation and sensitive detection.

A prevalent strategy for analyzing "this compound" and its associated impurities is reversed-phase HPLC. This typically involves a C18 column as the stationary phase, which effectively separates compounds based on their hydrophobicity. The mobile phase, a critical component of the separation process, usually comprises a buffered aqueous solution (e.g., potassium dihydrogen phosphate) and an organic solvent such as acetonitrile (B52724). The pH of this mobile phase is a crucial factor, as it directly influences the ionization state and, consequently, the retention behavior and peak symmetry of the basic "this compound".

For detection, an ultraviolet (UV) detector is commonly employed. The selection of the detection wavelength is based on the compound's UV absorbance profile, with the wavelength of maximum absorbance (λmax) being chosen to maximize sensitivity.

Table 1: Illustrative HPLC Method Parameters for the Analysis of 1H-Pyrazole-3,4-diamine Sulfate (B86663)

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | A: 0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Phosphoric Acid)B: Acetonitrile |

| Gradient Elution | A time-based gradient from a lower to a higher concentration of Acetonitrile. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This method facilitates the effective separation of "this compound" from potential impurities, including starting materials, reaction by-products, and degradation products, thereby allowing for precise purity determination and quantification.

Gas Chromatography (GC) is a powerful technique for the analysis of compounds that are volatile and thermally stable. However, the direct analysis of "this compound" by GC is impeded by its salt form, which contributes to low volatility and potential thermal decomposition at the high temperatures required for GC analysis. The polar nature of the diamine can also lead to undesirable interactions with the GC column, resulting in poor peak shape and inaccurate quantification.

To address these challenges, a derivatization step is typically necessary. This involves chemically modifying the "this compound" to create a more volatile and thermally stable derivative. Common derivatizing agents for amines include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA). The resulting derivatized compound can then be readily analyzed on a standard GC column, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for sensitive detection.

Electrochemical Methods for Detection and Characterization

Electrochemical techniques provide a valuable alternative for the analysis of "this compound". These methods are based on measuring the electrical response of the analyte in solution. The presence of electrochemically active amino groups on the pyrazole (B372694) ring makes this compound amenable to electrochemical detection. nih.gov

Cyclic voltammetry (CV) can be utilized to investigate the redox behavior of "this compound". This technique provides insights into the oxidation and reduction potentials of the molecule, which is crucial information for developing sensitive and selective quantitative methods. researchgate.net

For quantitative purposes, more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are often preferred. By creating a calibration curve that plots the peak current against the concentration of "this compound", accurate quantification can be achieved. The performance of these methods is highly dependent on the choice of the working electrode and the composition of the supporting electrolyte. Recent studies on pyrazole derivatives have demonstrated their potential in electrochemical applications, including their use as corrosion inhibitors for steel, which involves studying their electrochemical behavior at the metal-solution interface. researchgate.netnih.gov

Development of Specific Derivatization Techniques for Enhanced Analytical Detection

Derivatization is a key strategy for improving the analytical detection of "this compound", not only for GC but also for enhancing detection in HPLC. The main objectives of derivatization are to increase the volatility and thermal stability for GC analysis, and to introduce a chromophoric or fluorophoric tag for more sensitive UV or fluorescence detection in HPLC.

As discussed in the GC section, silylation and acylation are standard derivatization approaches for amines. For HPLC, derivatization can significantly boost detection sensitivity. For example, reacting "this compound" with a fluorescent labeling reagent like dansyl chloride or fluorescamine (B152294) introduces a highly fluorescent group into the molecule. This allows for the use of a fluorescence detector, which can provide much lower detection limits compared to UV detection. The synthesis of derivatized pyrazoles is a well-established field, with various methods available for introducing different functional groups. researchgate.net

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that are often inefficient and environmentally taxing. citedrive.comnih.gov A significant push towards "green chemistry" is underway, focusing on the development of sustainable and efficient synthetic pathways. citedrive.comnih.gov Key areas of focus include:

Eco-Friendly Solvents and Catalysts: Researchers are exploring the use of greener solvents, such as water and ethanol (B145695), and recyclable catalysts to minimize hazardous waste. citedrive.comnih.govjetir.org For instance, the use of ammonium (B1175870) chloride as a green catalyst in Knorr pyrazole synthesis with ethanol as a renewable solvent has been reported. jetir.org

Atom Economy and Simplicity: The emphasis is on developing synthetic strategies that are not only high-yielding but also operationally simple and atom-economical, meaning more of the starting materials are incorporated into the final product. citedrive.comnih.gov

Novel Energy Sources: The use of alternative energy sources like microwave irradiation and ultrasonication is being investigated to create more environmentally friendly and cost-effective synthesis methods. researchgate.net

Recent advancements have highlighted multicomponent, one-pot reactions as efficient and environmentally benign alternatives to traditional linear-step syntheses. researchgate.net These methods, often employing heterogeneous catalysts, offer a greener approach to producing pyrazole derivatives. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Applications

Derivatives of 1H-pyrazole-3,4-diamine sulfate (B86663) have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govnih.gov Future research will focus on identifying and validating new biological targets to expand their therapeutic utility.

Promising Therapeutic Areas:

| Therapeutic Area | Biological Target Examples | Reference |

| Cancer | Cyclin-dependent kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora kinases, Janus kinases (JAKs) | nih.govchemmethod.comnih.gov |

| Inflammatory Diseases | Phosphodiesterase 4 (PDE4), Cannabinoid receptors (CB1) | nih.govnih.gov |

| Infectious Diseases | Trypanosoma cruzi cysteine protease, Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli | nih.govnih.gov |

The pyrazole scaffold's versatility allows for the design of compounds that can interact with a wide array of biological targets. nih.gov For example, pyrazole derivatives have been investigated as inhibitors of enzymes crucial for cancer progression, such as CDKs and VEGFR. nih.govchemmethod.com Furthermore, their potential in treating neglected diseases like Chagas disease, caused by Trypanosoma cruzi, is an active area of research. nih.govmdpi.com

Advanced Computational Modeling for Precise Design and Prediction

Computational tools are becoming indispensable in modern drug discovery, enabling the precise design and prediction of the biological activity of new compounds. chemmethod.comnih.gov For pyrazole derivatives, these methods are being used to:

Accelerate Drug Discovery: High-throughput virtual screening (HTVS) allows for the rapid analysis of large compound libraries to identify potential drug candidates, significantly reducing the time and cost associated with traditional laboratory screening. chemmethod.comchemmethod.com

Optimize Pharmacokinetic Properties: Computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, helping to ensure they have favorable profiles for drug development. chemmethod.comchemmethod.com

Understand Structure-Activity Relationships (SAR): Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) modeling help researchers understand how the chemical structure of a compound relates to its biological activity, guiding the design of more potent and selective molecules. nih.gov

Recent studies have successfully employed HTVS to identify novel pyrazole-based inhibitors of CDK8, a key enzyme in cancer progression. chemmethod.comchemmethod.com These computational approaches not only speed up the discovery process but also provide valuable insights into the molecular interactions between the drug and its target. chemmethod.comchemmethod.com

Addressing Regioselectivity and Stereoselectivity Challenges in Complex Derivatizations

A significant hurdle in the synthesis of complex pyrazole derivatives is controlling regioselectivity and stereoselectivity. nih.gov Regioselectivity refers to the control of which position on the pyrazole ring a new substituent will attach, while stereoselectivity deals with the spatial arrangement of atoms in the final molecule.

Regioselectivity: The reaction of unsymmetrical starting materials can lead to a mixture of regioisomers, which are often difficult to separate. acs.org Researchers are developing new methods to achieve high regioselectivity, such as using specific solvents or catalysts. For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in pyrazole formation. acs.org

Stereoselectivity: For pyrazole derivatives with chiral centers, controlling the stereochemistry is crucial as different stereoisomers can have vastly different biological activities. Asymmetric synthesis methods, which use chiral auxiliaries or catalysts, are being developed to produce single, desired stereoisomers. nih.gov

Recent research has demonstrated successful regio- and stereoselective synthesis of N-carbonylvinylated pyrazoles through the Michael addition reaction of pyrazoles and conjugated carbonyl alkynes, where the use of a silver carbonate catalyst played a key role in switching the stereoselectivity. nih.gov

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

Generative AI in Molecular Design: Generative AI models can design novel molecules with desired properties from scratch, exploring vast areas of chemical space that are inaccessible to traditional methods. iptonline.com This allows for the creation of innovative pyrazole derivatives with optimized potency, selectivity, and pharmacokinetic profiles. iptonline.com

AI-Powered Predictive Models: AI algorithms can analyze large datasets from HTS and other experiments to build predictive models for various biological activities and properties. youtube.com This can help prioritize the most promising compounds for further development.

Automation in Synthesis and Testing: Robotics can automate the synthesis and biological testing of new compounds, dramatically increasing the speed and efficiency of the drug discovery process. iptonline.com

常见问题

Basic Research Questions

How can researchers verify the purity of 1H-pyrazole-3,4-diamine sulfate for experimental reproducibility?

To ensure purity, use a combination of analytical techniques:

- Quantitative NMR (qNMR) : Compare integrated proton signals against a certified reference standard to quantify impurities .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to resolve the compound from byproducts .

- Elemental Analysis : Validate the molecular formula (C₃H₈N₄O₄S) by matching experimental C, H, N, and S percentages to theoretical values .

Note : Commercial batches often specify purity ≥97% (NLT 97%) but may contain sulfate counterion variability .

What synthetic routes are optimal for preparing this compound in solvent-free conditions?

A scalable method involves:

- Cyclization of hydrazine derivatives : React 3,4-dicyanopyrazole with aqueous hydrazine under reflux (110°C, 6 hr), followed by sulfate salt formation using H₂SO₄ .

- Solvent-free condensation : Use silica-supported catalysts (e.g., silica-grafted N-propylpyridinium salts) to reduce side reactions and improve yield (~85%) .

Key parameters : Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the eluent .

Advanced Research Questions

How do discrepancies in spectral data (e.g., ¹H-NMR) arise for this compound, and how can they be resolved?

Discrepancies may stem from:

- Tautomerism : The pyrazole ring exists in equilibrium between 1H- and 2H-tautomers, altering chemical shifts. Use deuterated DMSO to stabilize the dominant tautomer .

- Counterion interactions : Sulfate ions can broaden NH₂ proton signals. Compare spectra in D₂O vs. DMSO-d₆ to isolate solvent effects .

Resolution : Cross-reference with published ¹H-NMR data (e.g., δ 6.8 ppm for aromatic protons, δ 4.2 ppm for NH₂ groups) and validate using 2D NMR (COSY, HSQC) .

What experimental strategies mitigate instability of this compound under oxidative conditions?

Instability arises from NH₂ group oxidation. Mitigation approaches include:

- Inert atmosphere storage : Store under argon at –20°C to prevent degradation .

- Derivatization : Protect amine groups via acetylation (acetic anhydride/pyridine) before oxidative reactions .

- Stabilizing additives : Use radical scavengers (e.g., BHT) in reaction media to inhibit free radical pathways .

Validation : Monitor decomposition via UV-Vis spectroscopy (λmax = 280 nm) over time .

How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites (e.g., C4-position) .

- Molecular Electrostatic Potential (MEP) maps : Visualize electron-rich regions susceptible to electrophilic attack .

- Kinetic studies : Compare experimental rate constants (e.g., SN2 reactions with alkyl halides) with simulated transition-state energies .

What analytical challenges arise in quantifying sulfate counterion stoichiometry, and how are they addressed?

- Challenge : Non-stoichiometric sulfate ratios due to hygroscopicity.

- Solutions :

Data Contradiction Analysis

How should researchers reconcile conflicting reports on the biological activity of pyrazole-diamine derivatives?

- Source evaluation : Cross-check assay conditions (e.g., cell lines, IC₅₀ protocols) and compound purity .

- Meta-analysis : Compare results across >3 independent studies (e.g., antimicrobial activity against E. coli ATCC 25922) to identify consensus trends .

- Mechanistic studies : Use knockout strains or enzyme inhibition assays to isolate target pathways .

Why do synthetic yields vary widely (50–85%) in published protocols for this compound?

Key variables include:

- Catalyst loading : Silica-supported catalysts at 5 mol% improve yields vs. homogeneous catalysts .

- Purification methods : Column chromatography (silica gel, methanol/dichloromethane) enhances recovery vs. recrystallization .

- Starting material quality : Impurities in hydrazine derivatives reduce cyclization efficiency .

Experimental Design Considerations

What controls are essential when testing the catalytic activity of this compound in cross-coupling reactions?

- Negative controls : Reactions without catalyst or with degraded catalyst (heated at 100°C for 24 hr) .

- Positive controls : Use Pd(OAc)₂ as a benchmark for Suzuki-Miyaura coupling efficiency .

- Leaching tests : Filter hot catalyst and continue reaction to confirm heterogeneous vs. homogeneous mechanisms .

How can researchers optimize reaction conditions for selective N-functionalization of this compound?

- pH control : Perform reactions at pH 8–9 (ammonium bicarbonate buffer) to deprotonate NH₂ groups for alkylation .

- Solvent screening : Test dipolar aprotic solvents (DMF, DMSO) to enhance nucleophilicity .

- Temperature gradients : Use microwave-assisted synthesis (80°C, 30 min) to accelerate kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。